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Executive Summary

KX2-361 (also known as KX-02) represents a novel class of dual-mechanism small molecule inhibitors
targeting both Src kinase signaling and tubulin polymerization. This first-in-class therapeutic agent
demonstrates exceptional brain penetration capability, making it particularly valuable for neuro-oncology
applications, especially against glioblastoma multiforme (GBM). With its unique dual mechanism
targeting two critical pathways in cancer cell proliferation and survival simultaneously, KX2-361 has shown
promising preclinical efficacy in animal models, inducing long-term complete tumor remission in 30-
60% of treated subjects in murine glioblastoma models. The compound has advanced to Phase 1 clinical
trials and received Orphan Drug designation for glioma treatment, highlighting its potential to address
significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment
options [1] [2] [3].

Compound Profile and Chemical Characteristics

KX2-361 belongs to a novel family of synthetic organic compounds specifically engineered to
simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure

incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.

e Chemical Designation: N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide besylate
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e Molecular Formula: C24H24FN302:CeHeO3S
e Molecular Weight: 563.64 g/mol
e CAS Registry No.: 897016-26-1 (free base); 1571072-87-1 (besylate salt)
e Chemical Structure: Features a 4-aroylaminophenyl-N-benzylacetamide pharmacophore with
strategic substitutions that enable dual mechanism action
¢ Physicochemical Properties:
o Hydrogen bond acceptors: 5
o Hydrogen bond donors: 1
o Rotatable bonds: 7
o Topological polar surface area: 54.46 A2
o XLogP: 3.82
o Lipinski's Rule of Five: 0 violations

The compound's besylate salt formulation enhances its solubility and bioavailability profiles, making it
suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding
pocket, KX2-361 binds to the peptide substrate site of Src kinase, providing greater potential for selectivity
and reduced off-target effects [4] [5] [6].

Mechanism of Action

Dual Inhibition Strategy

KX2-361 employs a novel dual targeting approach that simultaneously disrupts two critical cellular
processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms

common to single-target agents. The diagram below illustrates the core mechanistic pathways:

KX2-361's dual mechanism disrupts cancer cell division through parallel pathways.

Src Kinase Inhibition

Src tyrosine kinases are crucial regulators of multiple oncogenic processes, including cell proliferation,
survival, angiogenesis, migration, and metastasis. KX2-361 inhibits Src through a non-competitive
mechanism with respect to ATP, binding instead to the peptide substrate site of the kinase. This unique

binding modality offers several advantages:
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e Enhanced selectivity compared to ATP-competitive inhibitors due to greater diversity in substrate
sequences across kinases

¢ Reduced off-target effects by avoiding the highly conserved ATP-binding pocket

o Effective disruption of Src-mediated signaling cascades that drive tumor progression

¢ Potent inhibition of Src autophosphorylation at nanomolar concentrations

In GL261 murine glioblastoma cells, KX2-361 significantly reduces autophosphorylation of Src at
concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway

suppression [2] [5] [6].

Tubulin Polymerization Inhibition

The microtubule network is essential for numerous cellular processes including intracellular transport,
cell motility, and chromosome segregation during mitosis. KX2-361 directly binds to the colchicine-

binding site of 3-tubulin, disrupting microtubule dynamics through several mechanisms:

Direct interference with tubulin polymerization into microtubules

Destabilization of existing microtubule structures
Disruption of mitotic spindle formation during cell division

Induction of G2/M phase cell cycle arrest

At concentrations of 5 pM, KX2-361 effectively inhibits the in vitro assembly of tubulin polymers, leading
to collapse of the cellular microtubule network. This disruption ultimately triggers mitotic catastrophe and

apoptotic cell death in rapidly dividing cancer cells [1] [7].

Combined Therapeutic Effects

The concurrent inhibition of both Src kinase and tubulin polymerization creates a synergistic antitumor

effect that enhances therapeutic efficacy:

e Cell cycle arrest at G2/M phase through dual mechanisms

¢ Disruption of critical signaling pathways necessary for cancer cell survival and proliferation
¢ Impaired cellular migration and metastatic potential

¢ Induction of apoptosis across multiple cancer cell types

e Potential bypass of resistance mechanisms that might emerge against single-target agents
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This multi-faceted approach positions KX2-361 as a promising therapeutic candidate, particularly for

aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].

Preclinical Efficacy Data

In Vitro Activity

Table 1: In vitro efficacy of KX2-361 across various cancer cell lines

Cell Line Cancer Type Assay Effect Concentration  Reference

GL261 Murine Src Reduction 0-200 nM, 24- [2]
glioblastoma autophosphorylation  in p-Src 72h

us7 Human Cell cycle analysis G2/M 270 nM [7]
glioblastoma phase

arrest

u87, Human/Murine Apoptosis assay Induction of  0-800 nM [7]

GL261, glioblastoma apoptosis

T98G

T98G Human Cell viability Potent Low nanomolar  [3]
glioblastoma inhibitory range
(TMZ-resistant) activity

Multiple Human leukemia Cell viability Growth ICs0: 0.96-4.23 [6]

leukemia inhibition UM

lines

KX2-361 demonstrates broad-spectrum activity against various cancer cell lines, including those resistant
to standard therapies like temozolomide (TMZ). The compound induces dose-dependent apoptosis across
multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for

treating refractory malignancies [2] [3] [7].
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In Vivo Efficacy

Table 2: In vivo efficacy of KX2-361 in animal models

o . ) Immune
Model System Administration Dose Efficacy Outcomes .
Correlation
Orthotopic GL261 Oral 20 mg/kg  Significant delay in tumor Dependent on
glioblastoma in progression; Long-term adaptive immune
C57BL/6 mice survival in 30-60% of system
animals
Brain tumor mouse  Oral Not Consistent clearance of Immune response
model specified  brain tumors after 4 generation to
weeks; Significant glioblastoma cells
necrosis induction
HT29 xenograft Oral Not Tissue to plasma ratio: Not specified
mice specified  1.52

The in vivo studies demonstrate that KX2-361 achieves significant therapeutic efficacy in orthotopic
glioblastoma models, with remarkably consistent tumor clearance observed after four weeks of treatment
in 30-60% of animals. Importantly, the long-term survival benefits appear to be dependent on an intact
adaptive immune system, indicating that KX2-361 works in concert with the host's immune defenses to

control tumor growth and achieve durable responses [2] [3].

Pharmacological Properties

Pharmacokinetic Profile

Table 3: Pharmacokinetic properties of KX2-361
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Parameter Value Notes

Route of Oral Suitable for chronic dosing
Administration

Bioavailability Good Based on murine studies

Brain Penetration ~75% Brain to plasma ratio

Brain Cmax 4025+319 ng/g 15 min post-dosing (20 mg/kg in mice)

Brain AUC|4¢ 5044+355 h-ng/g Significant CNS exposure

Protein Binding 88% Concentration-independent (0.01-10

Mg/mL)

Metabolism CYP3A4 (primary), CYP2C8 Generates inactive metabolites
(minor)

Half-life ~4 hours Based on preclinical data

The favorable pharmacokinetic profile of KX2-361, particularly its exceptional blood-brain barrier
penetration, makes it uniquely suited for treating CNS malignancies. With approximately 75% penetration
into brain tissue from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral
administration, KX2-361 achieves therapeutically relevant concentrations in the brain, overcoming a

major limitation of many conventional chemotherapeutic agents [2] [3] [4].

Clinical Development Status

KX2-361 has advanced to Phase 1 clinical trials for the evaluation of safety, tolerability, and preliminary

efficacy. The clinical development program includes:

First Patient Dosed: December 2014 at Roswell Park Cancer Institute
Trial Sites: Roswell Park Cancer Institute, Cleveland Clinic, plus a third unidentified site

Study Objectives: Determine maximum tolerated dose in subjects with primary malignancies and
brain metastases
Expansion Cohort: Further evaluation of activity in glioma patients
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e Orphan Drug Designation: Granted for the treatment of gliomas, providing 7 years of market
exclusivity upon approval and development incentives

The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue
Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese

FDA [3] [4].
Experimental Protocols

In Vitro Tubulin Polymerization Assay

Purpose: To evaluate the direct effect of KX2-361 on tubulin polymerization in a cell-free system.

Materials:

e Purified tubulin proteins (typically from bovine or porcine brain)

e GTP (required for polymerization)

e PEM buffer (80 mM PIPES, 2 mM MgClI2, 0.5 mM EGTA, pH 6.9)
e KX2-361 test compound dissolved in DMSO

e Control compounds (e.g., colchicine, paclitaxel)

e Spectrofluorometer with temperature control

Methodology:

e Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP

¢ Distribute tubulin solution into pre-warmed cuvettes (37°C)

e Add KX2-361 at varying concentrations (typically 1-10 pM) or vehicle control (DMSO)

¢ Immediately monitor turbidity development at 350 nm every 30 seconds for 30-60 minutes
e Calculate polymerization rates and extent of polymerization compared to controls

e Perform morphological verification of microtubule inhibition using electron microscopy

Expected Results: KX2-361 at 5 pM concentration demonstrates significant inhibition of tubulin
polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like

colchicine [1] [7].

Src Kinase Inhibition Assay
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Purpose: To quantify the inhibitory activity of KX2-361 against Src kinase.

Materials:

e Purified Src kinase enzyme

e Appropriate peptide substrate (e.g., KVEKIGEGTYGVVYK)

e ATP solution

e Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic method)
e KX2-361 test compound in DMSO dilution series

e Positive control inhibitor (e.g., dasatinib)

Methodology:

e Prepare reaction mixtures containing Src kinase, substrate, and ATP in appropriate buffer
e Add KX2-361 at varying concentrations (typically 0-200 nM range)

¢ Incubate reactions at 30°C for 60 minutes

e Terminate reactions and measure phosphorylated product formation

e Calculate IC50 values from dose-response curves

e Confirm mechanism of action through kinetic studies comparing ATP-competitive inhibitors

Expected Results: KX2-361 demonstrates potent inhibition of Src kinase with IC50 values in the low

nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].

Orthotopic Glioblastoma Mouse Model

Purpose: To evaluate the in vivo efficacy of KX2-361 against glioblastoma.

Materials:

e C57BL/6 mice (immunocompetent) or nude mice (immunocompromised)
e GL261-luciferase glioma cells for tracking

o KX2-361 formulated for oral administration

¢ Vehicle control

¢ Bioluminescence imaging system

¢ Temozolomide as reference control

Methodology:

¢ Implant GL261-luciferase cells (5x10%) intracranially into anesthetized mice
e Randomize mice into treatment groups 5-7 days post-implantation
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Administer KX2-361 orally at 20 mg/kg daily or vehicle control

Monitor tumor growth weekly via bioluminescence imaging
Assess survival daily and record long-term survivors (>100 days)
Conduct immunohistochemical analysis of brain sections for mechanistic studies

Expected Results: KX2-361 treatment results in significant survival prolongation with 30-60% long-term
survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system

involvement in therapeutic efficacy [2] [3].

Conclusion and Future Directions

KX2-361 represents a promising therapeutic candidate that leverages a novel dual-inhibition strategy to
combat aggressive malignancies like glioblastoma. Its unique ability to penetrate the blood-brain barrier
at therapeutically relevant concentrations, combined with its dual targeting of Src kinase and tubulin
polymerization, positions it as a potential breakthrough for CNS malignancies with limited treatment

options.

The immunomodulatory component of its mechanism of action, evidenced by its dependence on an intact
adaptive immune system for long-term survival benefits, suggests potential for combination with emerging
immunotherapies. As clinical development progresses, KX2-361 may offer new hope for patients with

glioblastoma and other solid tumors, particularly those with CNS involvement.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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